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Abstract

AT-527, also known as bemnifosbuvir, is an orally bioavailable, double prodrug of a guanosine
nucleotide analog, 2'-fluoro-2'-C-methylguanosine-5-monophosphate. Initially developed as a
potent, pan-genotypic inhibitor of the hepatitis C virus (HCV) NS5B polymerase, its broad-
spectrum antiviral activity led to its investigation as a potential treatment for COVID-19. This
technical guide provides a comprehensive overview of the discovery, preclinical development,
and clinical evaluation of AT-527. It details the compound's unique dual mechanism of action
against SARS-CoV-2, its metabolic activation pathway, and a summary of its pharmacokinetic
and pharmacodynamic properties from in vitro and in vivo studies.

Introduction: From Hepatitis C to COVID-19

AT-527 was initially designed and developed by Atea Pharmaceuticals as a direct-acting
antiviral (DAA) for the treatment of chronic HCV infection.[1][2] It is the hemi-sulfate salt of AT-
511, a phosphoramidate prodrug that is metabolized intracellularly to its active triphosphate
form, AT-9010.[3][4] Preclinical studies demonstrated potent in vitro activity against all HCV
genotypes and a favorable safety profile, which supported its clinical development for HCV.[3]

With the emergence of the COVID-19 pandemic, the antiviral properties of AT-527 were
explored against SARS-CoV-2. The drug showed potent in vitro activity against several human
coronaviruses, including SARS-CoV-2, prompting its rapid advancement into clinical trials for
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the treatment of COVID-19. In October 2020, Atea Pharmaceuticals entered into a strategic
collaboration with Roche to co-develop AT-527 for COVID-19 globally. However, this
partnership was later terminated in November 2021 after the Phase 2 MOONSONG trial failed
to meet its primary endpoint.

Mechanism of Action

AT-527's active metabolite, AT-9010, exhibits a unique dual mechanism of action against the
SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), which is comprised of the nsp12
protein in complex with nsp7 and nsp8.

e RNA Chain Termination: AT-9010 is incorporated into the growing viral RNA chain by the
RdRp. The 2'-fluoro and 2'-methyl modifications on the ribose sugar of AT-9010 cause steric
hindrance, preventing the correct alignment of the incoming nucleotide and leading to
immediate termination of RNA synthesis.

e NiRAN Inhibition: AT-9010 also binds to the N-terminal nidovirus RdRp-associated
nucleotidyltransferase (NiRAN) domain of nsp12. This binding inhibits the essential
nucleotidyltransferase activity of the NiRAN domain, further disrupting viral replication.

This dual inhibition of both the polymerase and NiRAN active sites represents a novel
approach to targeting SARS-CoV-2 replication.

Metabolic Activation

AT-527 is a double prodrug that requires intracellular metabolic conversion to its active
triphosphate form, AT-9010. This multi-step process is crucial for the drug's activity as the final
triphosphate metabolite cannot readily cross cell membranes.

The putative metabolic pathway is as follows:
o AT-527 (the hemi-sulfate salt) releases its free base, AT-511, upon dissolution.

e AT-511 is hydrolyzed by cellular esterases such as cathepsin A (CatA) and/or
carboxylesterase 1 (CES1) to form an L-alanyl intermediate.
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e This intermediate is then acted upon by histidine triad nucleotide-binding protein 1 (HINT1)
to yield the monophosphate metabolite.

e Subsequent phosphorylation events, mediated by cellular kinases like guanylate kinase 1
(GUK1) and nucleoside diphosphate kinase (NDPK), convert the monophosphate to the
active triphosphate, AT-9010.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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